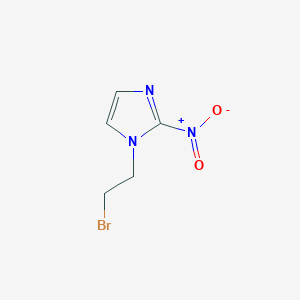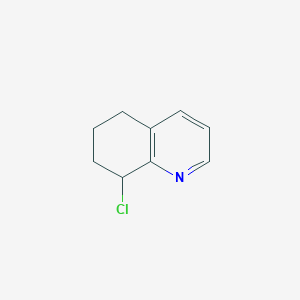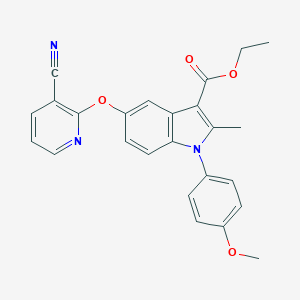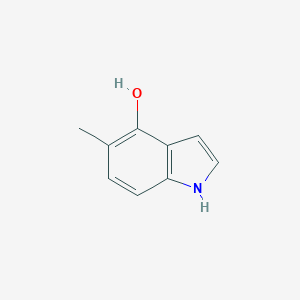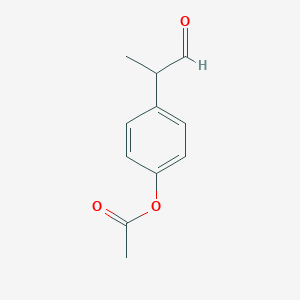
4-(1-Oxopropan-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Oxopropan-2-yl)phenyl acetate, also known as OPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood. However, it is believed that 4-(1-Oxopropan-2-yl)phenyl acetate exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer and neurological effects, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have other biochemical and physiological effects. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have a relatively low toxicity profile, making it safe to use in lab experiments.
However, there are also some limitations to using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to be unstable in aqueous solutions, which could limit its use in certain experiments. Additionally, the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-(1-Oxopropan-2-yl)phenyl acetate. One area of research could focus on further elucidating the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to identify new potential therapeutic targets for the compound.
Another potential area of research could focus on developing new synthetic methods for 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to improve the yield and purity of the compound, making it more accessible for research purposes.
Finally, there is potential for research on the use of 4-(1-Oxopropan-2-yl)phenyl acetate in combination with other compounds. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to synergize with other anti-cancer drugs, suggesting that it could be used in combination therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 4-(1-Oxopropan-2-yl)phenyl acetate involves the reaction of 4-hydroxyacetophenone with isobutyryl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
4-(1-Oxopropan-2-yl)phenyl acetate has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 4-(1-Oxopropan-2-yl)phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of cancer therapies.
Another potential application of 4-(1-Oxopropan-2-yl)phenyl acetate is in the field of neuroscience. 4-(1-Oxopropan-2-yl)phenyl acetate has been found to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of drugs that target GABA receptors and could be used to treat various neurological disorders.
Propiedades
Número CAS |
174150-71-1 |
|---|---|
Nombre del producto |
4-(1-Oxopropan-2-yl)phenyl acetate |
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[4-(1-oxopropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |
Clave InChI |
OWNQQWXXQWKXDM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
SMILES canónico |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



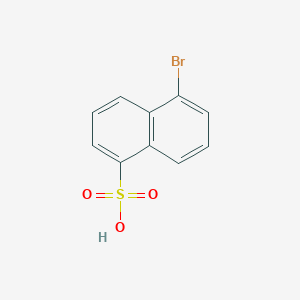
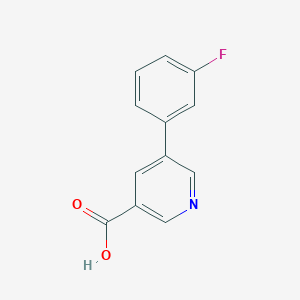

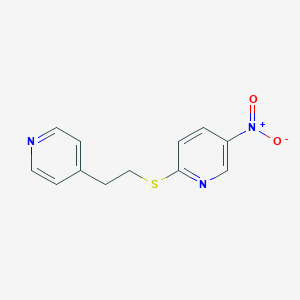
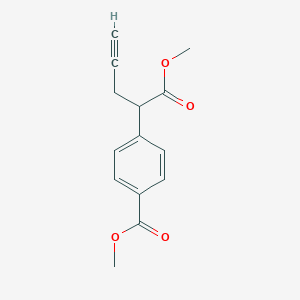

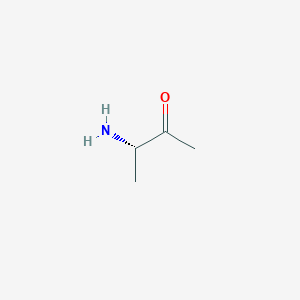
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

